molecular formula C12H19F2NO4 B13915581 (2R)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid

(2R)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid

Cat. No.: B13915581
M. Wt: 279.28 g/mol
InChI Key: FZKXCGBTNRNDOX-MRVPVSSYSA-N
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Description

(2R)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a difluorocyclobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Difluorocyclobutyl Moiety: The difluorocyclobutyl group can be introduced through a cycloaddition reaction involving a suitable fluorinated precursor.

    Coupling Reaction: The protected amino acid is then coupled with the difluorocyclobutyl intermediate using standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow chemistry techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the difluorocyclobutyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2R)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2R)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group may facilitate binding to enzymes or receptors, while the difluorocyclobutyl moiety can enhance the compound’s stability and bioavailability. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid is unique due to its difluorocyclobutyl moiety, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability and interaction with biological targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C12H19F2NO4

Molecular Weight

279.28 g/mol

IUPAC Name

(2R)-3-(3,3-difluorocyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-8(9(16)17)4-7-5-12(13,14)6-7/h7-8H,4-6H2,1-3H3,(H,15,18)(H,16,17)/t8-/m1/s1

InChI Key

FZKXCGBTNRNDOX-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1CC(C1)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CC(C1)(F)F)C(=O)O

Origin of Product

United States

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